molecular formula C26H21F2NO4 B2995915 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866339-78-8

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2995915
CAS No.: 866339-78-8
M. Wt: 449.454
InChI Key: PFBYVCKFFKFVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a fluorinated quinolin-4-one derivative characterized by distinct substituents: a 4-ethoxybenzoyl group at position 3, 6,8-difluoro substitutions on the quinoline core, and a 4-methoxyphenylmethyl moiety at position 1. The ethoxy and methoxy groups may modulate lipophilicity and binding interactions, contrasting with chlorinated or non-fluorinated analogs discussed in related studies .

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2NO4/c1-3-33-20-10-6-17(7-11-20)25(30)22-15-29(14-16-4-8-19(32-2)9-5-16)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYVCKFFKFVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenated quinoline intermediates, boronic acids, palladium catalysts, toluene as solvent.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinolines, and various substituted quinoline derivatives.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one is a quinolinone derivative with significant pharmacological potential, especially as an anti-inflammatory agent. It is a complex organic compound that is not typically found in natural sources but can be synthesized for research purposes. The compound has been identified as a selective antagonist of the E prostanoid receptor 4, which highlights its potential therapeutic applications.

Synthesis
The synthesis of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one involves several key steps under carefully controlled reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Chemical Properties
Key chemical properties include:

  • Molecular Formula: Not Specified
  • Molecular Weight: Approximately 359.36 g/mol
  • Solubility: Expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic rings but may have limited solubility in water due to the presence of ethoxy and methoxy groups.

The compound can participate in reactions that require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity for desired products. Relevant analytical techniques such as differential scanning calorimetry may be employed to ascertain thermal properties.

Mechanism of Action
The compound exerts its biological effects through interaction with specific receptors in the body, particularly the E prostanoid receptor 4, modulating inflammatory pathways, leading to reduced pain and inflammation. Studies indicate that compounds with similar structures can inhibit inflammatory mediators such as prostaglandins, which are crucial in pain signaling pathways.

Potential Applications
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one has potential applications in:

  • Anti-inflammatory treatments
  • Targeted therapeutic strategies for inflammatory diseases such as rheumatoid arthritis and osteoarthritis

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The presence of fluorine atoms enhances its binding affinity to these targets, increasing its biological activity .

Comparison with Similar Compounds

Key Observations :

  • The ethoxybenzoyl group at position 3 may confer higher lipophilicity compared to methoxy or chloro substituents, influencing solubility and membrane permeability .
  • The 4-methoxyphenylmethyl group at position 1 introduces steric bulk compared to simpler alkyl or aryl groups, possibly affecting binding pocket interactions .

Physicochemical and Spectroscopic Properties

  • Melting Points: The target compound’s melting point is unreported, but fluorination typically increases melting points compared to non-fluorinated analogs (e.g., 4k at 223–225°C) due to enhanced crystallinity .
  • Spectroscopy: IR: Expected peaks for C=O (quinolin-4-one, ~1650–1700 cm⁻¹), C-F (1100–1250 cm⁻¹), and aryl ethers (~1250 cm⁻¹) . NMR: Distinct signals for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), difluoro (¹⁹F NMR δ ~−110 to −120 ppm), and methoxyphenylmethyl groups .

Crystallographic and Stability Insights

While crystallographic data for the target compound is unavailable, demonstrates that quinoline derivatives exhibit π-π stacking (centroid distances 3.6–3.8 Å) and dihedral angles (e.g., 62.59° between phenyl and quinoline rings) to stabilize crystal structures . The target compound’s ethoxy and methoxy groups may promote similar intermolecular interactions, though fluorine’s electronegativity could alter packing efficiency. Refinement tools like SHELXL () are critical for resolving such structural details .

Biological Activity

3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory agent and selective antagonist of the E prostanoid receptor 4. The following sections will detail its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F2N2O3, with a molecular weight of approximately 359.36 g/mol. Its structure is characterized by several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H18F2N2O3
Molecular Weight359.36 g/mol
SolubilityModerate in organic solvents; limited in water

The biological activity of this compound primarily involves its interaction with specific receptors in the body. It has been identified as a selective antagonist of the E prostanoid receptor 4 (EP4), which plays a crucial role in modulating inflammatory pathways. By inhibiting this receptor, the compound may reduce pain and inflammation associated with various conditions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses suggests potential applications in treating diseases such as rheumatoid arthritis and osteoarthritis.
  • Antimicrobial Activity : Preliminary studies have shown that quinoline derivatives can possess antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antitumor Potential : Quinolinones are known for their antitumor activities, indicating that this compound may also be explored for cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological properties of related quinoline derivatives, providing insights into the potential efficacy of this compound.

Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of quinoline derivatives demonstrated that compounds similar to this compound significantly inhibited inflammatory mediators such as prostaglandins. This inhibition was linked to reduced pain signaling pathways, supporting its therapeutic potential in inflammatory diseases.

Study 2: Antimicrobial Activity

Research evaluating the antimicrobial activity of various quinoline derivatives showed that they exhibited considerable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, highlighting the potential use of these compounds in treating infectious diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one?

  • Methodological Answer: A stepwise approach is advised:
  • Quinoline Core Formation: Start with a Buchwald-Hartwig coupling or Pd-catalyzed cross-coupling to introduce the 4-methoxybenzyl group at position 1 (analogous to methods in ).
  • Substituent Introduction: Fluorination at positions 6 and 8 can be achieved via halogen exchange using KF or Selectfluor under controlled conditions. The 4-ethoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor reactivity .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or DMF/water mixtures) for optimal yield and purity .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction?

  • Methodological Answer:
  • Data Collection: Use a single-crystal diffractometer (e.g., Oxford Xcalibur Eos CCD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at low temperature (e.g., 113 K) to minimize thermal motion artifacts .
  • Structure Solution: Employ SHELXS-97 for phase determination via direct methods. Refinement with SHELXL-97, applying constraints for hydrogen atoms and anisotropic displacement parameters for heavy atoms .
  • Validation: Analyze π-π stacking distances (3.6–3.8 Å for quinoline/benzoyl interactions) and dihedral angles between aromatic rings to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions. Key signals:
  • Ethoxy group: δ 1.3–1.5 ppm (triplet, -CH2_2CH3_3), δ 4.0–4.2 ppm (quartet, -OCH2_2) .
  • Fluoro substituents: Distinct coupling patterns in 19F^{19}\text{F} NMR .
  • HRMS: Confirm molecular weight (e.g., m/z 479.12 [M+H]+^+) and isotopic patterns .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1700 cm1^{-1} .

Advanced Research Questions

Q. How can conflicting crystallographic data between experimental and computational models be resolved?

  • Methodological Answer:
  • Software Cross-Validation: Compare SHELXL-refined structures (experimental) with DFT-optimized geometries (e.g., Gaussian 09). Discrepancies in bond lengths >0.02 Å warrant re-examination of hydrogen bonding or solvent effects .
  • Twinned Data: For overlapping reflections, use TWINLAW in SHELXL to deconvolute contributions from multiple domains .
  • Density Functional Analysis: Validate π-π interactions using AIM (Atoms in Molecules) theory to assess electron density critical points .

Q. What strategies optimize reaction yields when introducing multiple substituents on the quinoline core?

  • Methodological Answer:
  • Sequential Functionalization: Prioritize fluorination before introducing bulky groups (e.g., 4-ethoxybenzoyl) to avoid steric hindrance .
  • Catalyst Optimization: Use PdCl2_2(PPh3_3)2_2 with PCy3_3 as a ligand for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
  • Solvent Selection: Binary mixtures (e.g., ethanol/DMF) improve solubility of intermediates, reducing side reactions .

Q. How does the 6,8-difluoro substitution impact biological activity compared to other halogen configurations?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 6-Cl/8-F or 6,8-diCl) and compare bioactivity in standardized assays (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to evaluate binding affinity differences due to electronegativity and steric profiles .
  • Electrostatic Potential Maps: Generate maps (via Gaussian) to visualize how fluorine’s electron-withdrawing effects modulate ligand-receptor interactions .

Q. How should researchers address discrepancies in biological activity data across assay conditions?

  • Methodological Answer:
  • Assay Standardization: Use positive controls (e.g., known kinase inhibitors) and normalize data to account for plate-to-plate variability .
  • Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers. Replicate experiments in triplicate under identical conditions .
  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics independent of enzymatic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.